Hydrochlorothiazide

Descripción

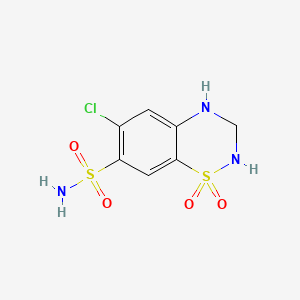

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUFKLXOESDKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O4S2 | |

| Record name | HYDROCHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | hydrochlorothiazide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydrochlorothiazide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020713 | |

| Record name | Hydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Solid | |

| Record name | HYDROCHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrochlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>44.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 722 mg/L at 25 °C, Soluble in ethanol at approximately 750 g/L; soluble in acetone, dilute ammonia; freely soluble in sodium hydroxide solution, n-butylamine, dimethylformamide; sparingly soluble in alcohol; insoluble in ether, chloroform, dilute mineral acids, Soluble in sodium hydroxide solution, Freely soluble in sodium hydroxide solution, in n-butylamine and in dimethylformamide; sparingly soluble in methanol; insoluble in dilute mineral acids, 0.722 mg/mL at 25 °C | |

| Record name | SID855646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HYDROCHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrochlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrochlorothiazide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrochlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.693 g/cu cm | |

| Record name | Hydrochlorothiazide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, or practically white crystalline powder, White to off-white crystalline powder | |

CAS No. |

58-93-5 | |

| Record name | HYDROCHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrochlorothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrochlorothiazide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrochlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrochlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hydrochlorothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrochlorothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCHLOROTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J48LPH2TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrochlorothiazide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrochlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

523 to 527 °F (NTP, 1992), 266-268, 273-275 °C, 274 °C | |

| Record name | HYDROCHLOROTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20489 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrochlorothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrochlorothiazide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrochlorothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Hydrochlorothiazide's Mechanism of Action on the Sodium-Chloride Cotransporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction between the diuretic drug hydrochlorothiazide (HCTZ) and its target, the sodium-chloride cotransporter (NCC), also known as SLC12A3. Recent advancements in structural biology and cellular assays have elucidated the precise binding mode of HCTZ, its influence on transporter conformation, and the critical role of regulatory signaling pathways. This document synthesizes the current understanding of the HCTZ-NCC interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular events.

Introduction

The sodium-chloride cotransporter (NCC) is a key protein in the regulation of electrolyte balance and blood pressure, primarily expressed in the apical membrane of the distal convoluted tubule in the kidney.[1][2] It mediates the reabsorption of approximately 5-10% of filtered sodium from the tubular fluid back into the blood.[1] this compound (HCTZ), a cornerstone in the treatment of hypertension and edema for over six decades, exerts its therapeutic effect by directly inhibiting NCC, leading to increased sodium and water excretion (natriuresis and diuresis).[1] Understanding the precise mechanism of this inhibition is paramount for the development of novel, more targeted diuretic and antihypertensive therapies.

Molecular Mechanism of this compound Inhibition

Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the structural basis of HCTZ's interaction with NCC.[3][4] These studies have revealed that HCTZ binds to an orthosteric site within the transporter, meaning it directly occupies the ion translocation pathway, physically occluding the passage of sodium and chloride ions.[3][4]

The this compound Binding Pocket

HCTZ nestles into a pocket located roughly midway through the transmembrane domain of NCC.[3] This binding arrests the transporter in an outward-open conformation , preventing the conformational changes necessary for ion transport across the cell membrane.[4] The key amino acid residues that form polar and non-polar interactions with the HCTZ molecule have been identified, providing a molecular blueprint of the binding site.

Key Amino Acid Residues in HCTZ Binding

Structural studies have pinpointed several key residues within NCC that are crucial for HCTZ binding. The sulfamoyl group of HCTZ forms polar interactions with specific asparagine residues, while the benzothiadiazine ring engages in stacking interactions with a phenylalanine residue.[5]

| Residue | Transmembrane Helix | Interaction with HCTZ | Effect of Mutation |

| Asn148 | TM1 | Polar interaction with sulfamoyl group | - |

| Asn226 | TM3 | Polar interaction with sulfamoyl group | Alanine substitution (N226A) dramatically reduces sensitivity to HCTZ inhibition.[5] |

| His233 | TM3 | Hydrogen bond with benzothiadiazine group | - |

| Thr351 | TM6 | Hydrogen bond with benzothiadiazine group | - |

| Asn358 | TM6 | Polar interaction with sulfamoyl group | - |

| Phe535 | - | π–π stacking with benzothiadiazine ring | - |

Note: Specific IC50 values for HCTZ on wild-type vs. mutant NCC are not consistently reported in a comparative manner across the literature. However, the qualitative effect of the N226A mutation is a significant reduction in HCTZ sensitivity.[5]

Binding Affinity of this compound

To date, the equilibrium dissociation constant (Kd) for the binding of this compound to the sodium-chloride cotransporter has not been explicitly reported in the reviewed literature. The primary method for quantifying the inhibitory effect of HCTZ on NCC function has been the determination of the half-maximal inhibitory concentration (IC50) through functional assays.

Regulation of NCC Activity and Thiazide Sensitivity: The WNK-SPAK/OSR1 Signaling Pathway

The activity of the sodium-chloride cotransporter is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or Oxidative Stress Response 1 (OSR1) kinase.[6][7] This pathway plays a crucial role in modulating NCC's phosphorylation state, which in turn affects its transport activity and sensitivity to thiazide diuretics.

The WNK-SPAK/OSR1 pathway ultimately leads to the phosphorylation of several key serine and threonine residues in the N-terminal domain of NCC. This phosphorylation is a prerequisite for NCC activation and subsequent ion transport. The thiazide sensitivity of NCC is therefore intrinsically linked to its phosphorylation state, with phosphorylated NCC being the primary target of HCTZ.

Experimental Protocols for Studying the HCTZ-NCC Interaction

YFP-Based Chloride Influx Assay in HEK293 Cells

A robust and high-throughput method for assessing NCC activity and its inhibition by HCTZ involves a genetically encoded yellow fluorescent protein (YFP) that is sensitive to chloride ions.[1][6]

Principle: HEK293 cells are engineered to stably co-express NCC and a membrane-anchored, chloride-sensitive YFP. The influx of chloride ions into the cell, mediated by NCC, quenches the fluorescence of the YFP. The rate of fluorescence quenching is therefore directly proportional to the rate of chloride influx and thus NCC activity. The inhibitory effect of HCTZ is measured by its ability to reduce the rate of YFP fluorescence quenching.[1][6]

Detailed Methodology:

-

Cell Culture and Transfection:

-

A stable HEK293 cell line co-expressing human NCC and a membrane-targeted, chloride-sensitive YFP is generated.

-

Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

For the assay, cells are seeded in 96-well black, clear-bottom plates to allow for fluorescence measurements.

-

-

Assay Procedure:

-

Prior to the assay, cells are incubated in a hypotonic, chloride-free, and potassium-free buffer to activate the endogenous WNK-SPAK signaling pathway, leading to NCC phosphorylation and activation.

-

The baseline YFP fluorescence is measured using a plate reader.

-

The assay is initiated by the addition of a chloride-containing solution.

-

The YFP fluorescence is monitored over time (e.g., every few seconds for 1-2 minutes).

-

The initial rate of fluorescence quenching is calculated to determine NCC activity.

-

For inhibition studies, cells are pre-incubated with varying concentrations of HCTZ before the addition of the chloride-containing solution.

-

IC50 values are determined by plotting the percentage of inhibition against the log concentration of HCTZ.

-

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM has been instrumental in resolving the high-resolution structure of NCC in complex with HCTZ.

Principle: Purified NCC protein, in complex with HCTZ, is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to acquire a large number of images of the frozen protein particles from different angles. These 2D images are then computationally reconstructed into a 3D density map, from which an atomic model of the protein-drug complex can be built.

Detailed Methodology:

-

Protein Expression and Purification:

-

Human NCC is overexpressed in a suitable expression system, such as HEK293 cells.

-

The protein is solubilized from the cell membranes using detergents (e.g., GDN) and purified using affinity chromatography.

-

HCTZ is added in excess during the purification process to ensure saturation of the binding site.

-

-

Cryo-EM Grid Preparation and Data Collection:

-

A small volume of the purified NCC-HCTZ complex is applied to a cryo-EM grid.

-

The grid is blotted to create a thin film and then plunge-frozen in liquid ethane.

-

The frozen grids are then loaded into a cryo-electron microscope for automated data acquisition.

-

-

Image Processing and 3D Reconstruction:

-

The collected micrographs are processed to correct for motion and to select individual protein particles.

-

These particles are then classified and aligned to generate 2D class averages.

-

The 2D class averages are used to reconstruct a 3D density map of the NCC-HCTZ complex.

-

-

Model Building and Refinement:

-

The amino acid sequence of NCC is fitted into the 3D density map to generate an atomic model.

-

The model is then refined to optimize its fit to the experimental data.

-

Conclusion

The mechanism of action of this compound on the sodium-chloride cotransporter is now understood at a molecular and structural level. HCTZ acts as an orthosteric inhibitor, physically blocking the ion translocation pathway and stabilizing an outward-open conformation of the transporter. The sensitivity of NCC to HCTZ is regulated by the WNK-SPAK/OSR1 signaling pathway through phosphorylation of the transporter's N-terminus. The development of robust cellular assays and the application of cryo-EM have been pivotal in achieving this level of understanding. This detailed knowledge provides a solid foundation for the rational design of new and improved diuretic and antihypertensive drugs targeting the sodium-chloride cotransporter.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics and Pharmacodynamics of Hydrochlorothiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of hydrochlorothiazide (HCTZ), a cornerstone thiazide diuretic. The information presented herein is curated from a range of preclinical studies, primarily in rat and dog models, to support drug development and research in this area.

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical studies in various animal models have been instrumental in elucidating these parameters.

Absorption

This compound is absorbed orally, with the majority of absorption occurring in the duodenum and upper jejunum.

Distribution

The volume of distribution of this compound has been determined in preclinical models, indicating its distribution into various tissues.

Metabolism

This compound undergoes minimal metabolism and is primarily excreted as the unchanged drug.

Excretion

The primary route of elimination for this compound is renal excretion.

Table 1: Summary of Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Rat | 10 | Oral | 4580 | 1.0 | 16800 | 2.5 | [1] |

| Dog | 2-4 | Oral | - | - | - | - | [2] |

Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available from the cited sources.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its diuretic and antihypertensive actions.

Mechanism of Action

This compound exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[3] This inhibition leads to increased excretion of sodium, chloride, and water.[3] The antihypertensive mechanism is initially due to a reduction in plasma volume, and with chronic use, is thought to involve a decrease in peripheral vascular resistance.

Dose-Response Relationships

Preclinical studies have investigated the dose-dependent effects of this compound on blood pressure and diuresis.

Table 2: Summary of Pharmacodynamic Effects of this compound in Preclinical Models

| Species | Model | Dose (mg/kg) | Effect | Reference |

| Rat | Spontaneously Hypertensive Rat (SHR) | 1.5 (daily for 7 days) | ↓ Systolic Blood Pressure by 41 mmHg | [4] |

| Rat | Aortic-cannulated | 30 | No significant reduction in Mean Blood Pressure | [5] |

| Dog | Renal Hypertensive | 10 (in combination) | Reduced Mean Blood Pressure by 32 mmHg | [5] |

| Dog | Normotensive Beagle | 25 (daily for 13 weeks) | No significant lowering of Systolic/Diastolic Blood Pressure | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline key experimental protocols used in the study of this compound.

Animal Models

-

Rats: Wistar, Sprague-Dawley, and Spontaneously Hypertensive Rats (SHR) are commonly used.

-

Dogs: Beagle and mongrel dogs are frequently employed in cardiovascular studies.

Drug Administration

-

Oral Gavage in Rats:

-

Formulation: this compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a similar suspending agent.

-

Dose Calculation: The required dose is calculated based on the animal's body weight.

-

Administration: A gavage needle is carefully inserted into the esophagus to deliver the suspension directly into the stomach. The volume administered is typically 5-10 mL/kg.

-

Pharmacokinetic Sampling

-

Blood Collection in Rats:

-

Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

-

Collection is often performed via the tail vein, saphenous vein, or jugular vein.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method for Plasma Concentration

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation with acetonitrile or another suitable organic solvent.

-

Chromatographic Separation: A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity for this compound and an internal standard.

-

Pharmacodynamic Assessment

-

Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method):

-

Acclimatization: Rats are acclimated to the restraining device for several days before the actual measurement to minimize stress-induced blood pressure variations.[6]

-

Procedure: The rat is placed in a restrainer, and a cuff with a sensor is placed on the tail. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.[7][8]

-

Data Acquisition: Multiple readings are taken for each animal at each time point, and the average is calculated.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Workflow

Caption: General workflow for a preclinical pharmacokinetic and pharmacodynamic study.

References

- 1. kentscientific.com [kentscientific.com]

- 2. Diuretics for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Distal Tubule: An In-depth Technical Guide to the Off-Target Molecular Mechanisms of Hydrochlorothiazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of hydrochlorothiazide (HCTZ) that extend beyond its well-established inhibitory effects on the sodium-chloride cotransporter (NCC) in the distal convoluted tubule. While its diuretic and antihypertensive properties are primarily attributed to NCC blockade, a growing body of evidence reveals that HCTZ interacts with a variety of other proteins and signaling pathways, contributing to both its therapeutic and adverse effects. This document delves into these off-target interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades involved.

Carbonic Anhydrase Inhibition and Vasodilation

A significant off-target effect of this compound is its inhibition of carbonic anhydrase. This action plays a crucial role in the drug's vasodilatory properties. The inhibition of carbonic anhydrase in vascular smooth muscle cells leads to intracellular alkalinization, which in turn activates large-conductance calcium-activated potassium (KCa) channels. The opening of these channels results in hyperpolarization of the cell membrane and subsequent vasorelaxation.[1][2][3] This effect is independent of its diuretic action and contributes to its long-term antihypertensive efficacy.[3] Bendroflumethiazide, a thiazide diuretic with minimal carbonic anhydrase inhibitory activity, shows significantly less vasorelaxant effect compared to this compound.[1][2]

Quantitative Data on HCTZ-Induced Vasodilation

| Parameter | Value | Cell/Tissue Type | Reference |

| Relaxation of noradrenaline-induced tone | 74 +/- 12% | Guinea pig mesenteric arteries | [1] |

| Increase in intracellular pH (pHi) | 0.21 +/- 0.04 | Guinea pig mesenteric arteries | [1][2] |

| EC50 for BK channel activation | 28.4 μmol/L | HEK293T cells expressing BK β1-subunit | [4] |

Experimental Protocols

Measurement of Vascular Tone and Intracellular pH:

-

Vessel Preparation: Small mesenteric arteries are isolated from guinea pigs and mounted on a microvascular myograph.[1][2]

-

Tone Measurement: Changes in isometric tension are recorded in response to vasoconstrictors (e.g., noradrenaline) and HCTZ.

-

Intracellular pH Measurement: The fluorescent pH-sensitive dye 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF-AM) is used to measure intracellular pH simultaneously with tone.[1][2]

Patch-Clamp Electrophysiology for KCa Channel Activity:

-

Cell Culture: Human umbilical artery smooth muscle cells (HUASMCs) or HEK293T cells co-expressing the BK channel α and β1 subunits are used.[4]

-

Whole-Cell Patch-Clamp: Whole-cell potassium currents are recorded in response to voltage steps in the absence and presence of HCTZ.[4] The specific contribution of BK channels is confirmed using selective blockers like charybdotoxin.[1][2]

Signaling Pathway

Caption: HCTZ-induced vasodilation pathway.

Effects on Pancreatic Beta-Cells and Insulin Secretion

This compound has been shown to directly impact pancreatic beta-cells, potentially contributing to the hyperglycemia sometimes observed with thiazide diuretic therapy.[5] HCTZ inhibits glucose-stimulated insulin release by reducing calcium influx into the beta-cells.[6] This effect is observed at low concentrations of the drug and appears to be independent of its effects on chloride fluxes.[6] The proposed mechanism involves the hyperpolarization of pancreatic β-cells through the opening of KCa channels, which inhibits voltage-gated calcium channel opening and subsequent calcium-dependent insulin exocytosis.[5][7]

Quantitative Data on HCTZ Effects on Insulin Release

| Parameter | Concentration of HCTZ | Effect | Cell Type | Reference |

| Insulin Release Inhibition | 0.1 - 1.0 µmol/L | 22 - 42% reduction | Mouse pancreatic islets | [6] |

| Glucose-stimulated 45Ca2+ uptake | 1 - 10 µmol/L | Significant reduction | Mouse pancreatic islets | [6] |

Experimental Protocols

Measurement of Insulin Release:

-

Islet Isolation: Pancreatic islets are isolated from mice.[6]

-

Insulin Secretion Assay: Islets are incubated with varying concentrations of glucose and HCTZ. The amount of insulin released into the supernatant is measured by radioimmunoassay.[6]

Measurement of Calcium Influx:

-

45Ca2+ Uptake Assay: Isolated islets are incubated with 45Ca2+ in the presence of glucose and different concentrations of HCTZ. The amount of radioactivity incorporated into the cells is measured to determine calcium uptake.[6]

Signaling Pathway

References

- 1. Inhibition of carbonic anhydrase accounts for the direct vascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Activation of human smooth muscle BK channels by this compound requires cell integrity and the presence of BK β1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Inhibition by this compound of insulin release and calcium influx in mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Diuretic Revolution: An In-depth Technical Guide to the Early Discovery and Development of Thiazide Diuretics

Aimed at researchers, scientists, and drug development professionals, this comprehensive guide delves into the seminal discovery and development of thiazide diuretics. It provides a detailed exploration of their synthesis, mechanism of action, and the pivotal early clinical findings that established them as a cornerstone of antihypertensive therapy.

The mid-20th century marked a significant turning point in the management of hypertension and edema, largely driven by the groundbreaking discovery of thiazide diuretics. Prior to their advent, therapeutic options were limited and often fraught with toxicity. The introduction of chlorothiazide in 1958, the first of its class, heralded a new era in cardiovascular medicine. This guide meticulously chronicles the key scientific milestones, experimental methodologies, and quantitative data that defined the early days of this revolutionary class of drugs.

The Genesis of Thiazide Diuretics: A Collaborative Triumph at Merck Sharp & Dohme

The discovery of thiazide diuretics was the culmination of a dedicated research program at Merck Sharp & Dohme (now Merck & Co.) in the 1950s.[1][2] A multidisciplinary team of scientists, including pharmacologist Karl H. Beyer, and chemists James M. Sprague, John E. Baer, and Frederick C. Novello, were instrumental in this breakthrough.[1][2][3][4] Their work was recognized with a special Public Health Award from the Lasker Foundation in 1975 for the discovery of chlorothiazide, a development credited with saving countless lives and alleviating the suffering of millions affected by hypertension.[1][2]

The research originated from efforts to improve upon existing diuretic agents, namely the mercurials and carbonic anhydrase inhibitors, which had significant limitations. The team's systematic exploration of sulfonamide derivatives led to the synthesis of a novel class of compounds with a benzothiadiazine dioxide nucleus.

Chemical Synthesis: From Precursors to Potent Diuretics

The seminal work of Novello and Sprague, published in 1957, detailed the synthesis of chlorothiazide.[5][6] Subsequent modifications led to the development of hydrochlorothiazide, a more potent derivative.

Experimental Protocol: Synthesis of Chlorothiazide

The synthesis of chlorothiazide, as pioneered by Novello and Sprague, involves the following key steps:

-

Sulfonylation: 3-chloroaniline is reacted with an excess of chlorosulfonic acid. This step introduces two sulfonyl chloride groups onto the benzene ring, yielding 4-amino-6-chloro-1,3-benzenedisulfonyl chloride.

-

Amination: The resulting disulfonyl chloride is then treated with aqueous ammonia. This converts the sulfonyl chloride groups into sulfonamide groups, forming 4-amino-6-chloro-1,3-benzenedisulfonamide.

-

Cyclization: The final step involves heating the disulfonamide with paraformaldehyde. This effects a cyclization reaction to form the benzothiadiazine ring structure of chlorothiazide.

Experimental Protocol: Synthesis of this compound

This compound, the 3,4-dihydro derivative of chlorothiazide, was synthesized through the reduction of chlorothiazide. This seemingly minor structural modification resulted in a significant increase in diuretic potency.

-

Reduction: Chlorothiazide is treated with a reducing agent, such as sodium borohydride, in a suitable solvent. This selectively reduces the double bond in the thiadiazine ring to yield this compound.

Mechanism of Action: Unraveling the Molecular Target

The groundbreaking work of Beyer and Baer was pivotal in elucidating the mechanism of action of thiazide diuretics. Their research demonstrated that these compounds exert their diuretic effect by inhibiting the reabsorption of sodium and chloride ions in the kidneys.

The primary molecular target of thiazide diuretics is the sodium-chloride cotransporter (NCC) , also known as the thiazide-sensitive Na+/Cl- cotransporter (TSC), located in the apical membrane of the distal convoluted tubule (DCT) cells in the nephron.[1] By blocking this transporter, thiazides prevent the reabsorption of NaCl from the tubular fluid back into the blood. This leads to an increase in the excretion of both sodium and chloride ions, and consequently, water, resulting in diuresis.

Signaling Pathway of Thiazide Diuretic Action

The regulation of the sodium-chloride cotransporter (NCC) is a complex process involving a signaling cascade. The With-No-Lysine (WNK) kinases and their downstream targets, SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), play a crucial role in activating NCC through phosphorylation.[7][8][9][10][11] Thiazide diuretics act by directly binding to and inhibiting the NCC, thereby preventing the reabsorption of sodium and chloride ions.

Experimental Protocols for Elucidating the Mechanism of Action

The understanding of the thiazide mechanism of action was built upon rigorous experimental work, primarily involving animal models and later, in vitro assays.

Experimental Protocol: Renal Clearance Studies in Dogs

Renal clearance studies in dogs were fundamental in demonstrating the diuretic and saluretic (sodium and chloride excretion) effects of thiazides. A typical protocol involved:

-

Animal Preparation: Anesthetized dogs were hydrated with an intravenous infusion of a saline solution to establish a steady urine flow.

-

Catheterization: The ureters were catheterized to allow for separate collection of urine from each kidney. A femoral artery was cannulated for blood sampling, and a femoral vein was used for drug administration.

-

Control Period: A baseline period of urine and blood collection was established to determine control values for glomerular filtration rate (GFR), urine flow, and electrolyte excretion.

-

Drug Administration: A single intravenous dose of the thiazide diuretic was administered.

-

Experimental Period: Urine and blood samples were collected at timed intervals following drug administration.

-

Analysis: Urine and plasma samples were analyzed for concentrations of sodium, potassium, chloride, and a marker of GFR (e.g., inulin or creatinine). Renal clearance, fractional excretion of electrolytes, and changes in urine flow were calculated to quantify the diuretic effect.

Experimental Protocol: In Vitro Na+/Cl- Cotransporter Inhibition Assay

Modern techniques have allowed for more direct investigation of the interaction between thiazides and the NCC. A common in vitro assay involves:

-

Cell Culture: A stable cell line (e.g., HEK293 cells) is engineered to express the sodium-chloride cotransporter (NCC).

-

Radiotracer Uptake: The cells are incubated with a solution containing radioactive sodium (²²Na⁺) and chloride (³⁶Cl⁻) in the presence and absence of the test thiazide compound.

-

Measurement of Inhibition: The uptake of the radiolabeled ions into the cells is measured using a scintillation counter. The inhibitory effect of the thiazide is determined by the reduction in ion uptake compared to the control (no drug).

-

Dose-Response Analysis: The assay is performed with varying concentrations of the thiazide to determine the IC₅₀ (the concentration of the drug that inhibits 50% of the cotransporter activity).

Early Clinical Development: Quantifying the Therapeutic Impact

The initial clinical trials of chlorothiazide and this compound in the late 1950s and early 1960s provided the first quantitative evidence of their efficacy in treating edema and hypertension. These studies laid the foundation for their widespread clinical use.

Diuretic and Natriuretic Effects

Early studies focused on the potent diuretic and natriuretic (sodium-excreting) effects of the new compounds.

| Parameter | Chlorothiazide (1g oral dose) | This compound (100mg oral dose) | Reference |

| Peak Urine Flow (ml/min) | Increase of 3-5 ml/min over baseline | Increase of 4-6 ml/min over baseline | Ford, 1957; McLeod, 1960 |

| Peak Sodium Excretion (µEq/min) | Increase of 300-500 µEq/min over baseline | Increase of 400-600 µEq/min over baseline | Ford, 1957; McLeod, 1960 |

| Peak Chloride Excretion (µEq/min) | Increase of 300-500 µEq/min over baseline | Increase of 400-600 µEq/min over baseline | Ford, 1957; McLeod, 1960 |

| Duration of Action (hours) | 6-12 | 12-18 | Ford, 1957; McLeod, 1960 |

Table 1: Early Clinical Data on the Diuretic and Natriuretic Effects of Chlorothiazide and this compound.

Antihypertensive Efficacy

The landmark Veterans Administration Cooperative Study Group on Antihypertensive Agents provided definitive evidence for the efficacy of thiazide diuretics in reducing morbidity and mortality in patients with hypertension.[12]

| Study | Drug Regimen | Mean Diastolic Blood Pressure Reduction (mmHg) | Key Outcomes | Reference |

| VA Cooperative Study (1967) | This compound + Reserpine + Hydralazine | 23 | 70% reduction in major cardiovascular events | VA Cooperative Study Group, 1967 |

| VA Cooperative Study (1970) | This compound + Reserpine | 17 | 50% reduction in morbid events | VA Cooperative Study Group, 1970 |

Table 2: Key Findings from the Veterans Administration Cooperative Studies on Thiazide Diuretics in Hypertension.

The Thiazide Drug Development Workflow

The successful development of thiazide diuretics followed a logical and systematic workflow, which has served as a model for subsequent drug discovery efforts.

Conclusion

The early discovery and development of thiazide diuretics represent a paradigm of successful pharmaceutical research and development. Through a combination of insightful chemical synthesis, rigorous pharmacological evaluation, and well-designed clinical trials, a novel class of drugs was brought to fruition that fundamentally changed the management of hypertension and edema. The foundational work of the scientists at Merck Sharp & Dohme not only provided a much-needed therapeutic tool but also advanced our understanding of renal physiology and the molecular mechanisms of ion transport. The legacy of their pioneering efforts continues to impact clinical practice and drug discovery to this day.

References

- 1. Thiazide - Wikipedia [en.wikipedia.org]

- 2. Merck & Co. - Wikipedia [en.wikipedia.org]

- 3. Chlorothiazide - Wikipedia [en.wikipedia.org]

- 4. invent.org [invent.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Chlorothiazide | C7H6ClN3O4S2 | CID 2720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Activation of the thiazide-sensitive Na+-Cl- cotransporter by the WNK-regulated kinases SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 12. Drug therapy for moderate high blood pressure [research.va.gov]

In Vitro Characterization of Hydrochlorothiazide's Diuretic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the diuretic effects of hydrochlorothiazide (HCTZ). The primary focus is on its interaction with the sodium-chloride cotransporter (NCC), the key protein responsible for its therapeutic action. This document details the underlying molecular mechanisms, experimental protocols for key assays, and quantitative data to support drug discovery and development in the field of diuretics.

Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)

This compound exerts its diuretic effect by directly inhibiting the Na-Cl cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter or SLC12A3.[1][2][3] This transporter is predominantly located in the apical membrane of the distal convoluted tubule (DCT) in the kidney, where it is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[2][3] By blocking NCC, HCTZ prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[3] This leads to an increased concentration of these ions in the tubular fluid, causing an osmotic increase in water excretion, which results in diuresis.[3] The long-term antihypertensive effect of thiazides is also attributed to a reduction in peripheral vascular resistance.[3]

The binding site for thiazide diuretics on NCC is thought to overlap with the chloride ion binding site.[2][4][5] This interaction locks the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for ion translocation across the cell membrane.[2]

The WNK-SPAK/OSR1 Signaling Pathway: Key Regulator of NCC Activity

The activity of the Na-Cl cotransporter is intricately regulated by a signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline-alanine-rich kinases (SPAK and OSR1). This pathway is a critical determinant of NCC function and, consequently, of sodium and chloride reabsorption in the distal convoluted tubule.

WNK1 and WNK3 act as positive regulators, stimulating NCC activity through the phosphorylation and activation of SPAK and OSR1.[6][7] These activated kinases, in turn, directly phosphorylate specific serine and threonine residues on the N-terminal domain of NCC, leading to its activation.[7][8] Conversely, WNK4 has been shown to antagonize the stimulatory effects of WNK1 and WNK3 on NCC.[6] This complex interplay between WNK isoforms provides a fine-tuning mechanism for the regulation of salt balance and blood pressure.

Below is a diagram illustrating the WNK-SPAK/OSR1 signaling pathway that regulates NCC activity.

Quantitative Data: Inhibitory Potency of Thiazide Diuretics

The inhibitory potency of this compound and other thiazide diuretics against the Na-Cl cotransporter is a critical parameter in their characterization. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the transporter's activity. The binding affinity (Ki or Kd) is another important measure.

| Diuretic | IC50 / Ki / Kd | Species/System | Reference |

| This compound | ~70 µM (in vivo estimate) | Mouse | [2] |

| ~4 µM (estimate) | HEK293 cells expressing hNCC | [9] | |

| Metolazone | Kd = 4.27 nM | Rat kidney membranes ([³H]metolazone) | [1] |

| IC50 ~10 µM | Flounder NCC in Xenopus oocytes | [1] | |

| Polythiazide | IC50 = 0.5 µM | Not specified | [2] |

| Trichloromethiazide | >95% inhibition at 100 µM | Rat NCC | [3] |

| Chlorthalidone | >95% inhibition at 100 µM | Rat NCC | [3] |

| Bendroflumethiazide | Potent inhibitor | Rat NCC | [9] |

Note: IC50, Ki, and Kd values can vary depending on the experimental system, including the species from which the NCC is derived, the expression system used (e.g., native tissue, recombinant cell lines), and the specific assay conditions.

Experimental Protocols for In Vitro Characterization

A variety of in vitro assays are employed to study the effects of this compound on NCC activity. These methods allow for the direct assessment of transporter function and its inhibition by diuretic compounds.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity and specificity of a compound for its target receptor. For the NCC, a radiolabeled thiazide diuretic, such as [³H]metolazone, is commonly used.[1][4][5]

Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) for a radiolabeled thiazide diuretic on membranes containing the Na-Cl cotransporter.

Methodology:

-

Membrane Preparation:

-

Homogenize renal cortical tissue (e.g., from rat kidney) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[1]

-

Subject the resulting supernatant to high-speed centrifugation (e.g., 100,000 x g) to pellet the membrane fraction.[1]

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Reaction:

-

Incubate the prepared membranes with various concentrations of the radioligand (e.g., [³H]metolazone).[1]

-

To determine non-specific binding, run a parallel set of incubations in the presence of a high concentration of an unlabeled competitor (e.g., unlabeled metolazone or this compound).[1]

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).[1]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.[1]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

-

Ion Flux Assays

Ion flux assays directly measure the transport activity of NCC by tracing the movement of its substrate ions, typically sodium (Na+) or chloride (Cl-).

This assay measures the uptake of radioactive sodium (²²Na⁺) into cells expressing the Na-Cl cotransporter.

Objective: To quantify NCC-mediated sodium influx and its inhibition by this compound.

Cell Models:

-

Murine distal convoluted tubule cell lines (e.g., mpkDCT, mDCT15).[10]

-

Human embryonic kidney (HEK293) cells stably expressing recombinant NCC.[11][12][13]

Methodology:

-

Cell Culture:

-

Culture cells to confluency in appropriate multi-well plates.

-

-

Pre-incubation:

-

Wash cells with a Na⁺-free and Cl⁻-free pre-incubation buffer to deplete intracellular ions and stimulate NCC activity.

-

Incubate cells in a low-Cl⁻ buffer for a defined period (e.g., 30-60 minutes).

-

-

Uptake:

-

Initiate uptake by adding an uptake buffer containing ²²Na⁺, non-radioactive Na⁺, Cl⁻, and the test compound (this compound) or vehicle control.

-

Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

-

Termination and Washing:

-

Rapidly terminate the uptake by aspirating the uptake buffer and washing the cells multiple times with an ice-cold stop solution (e.g., Na⁺-free buffer) to remove extracellular ²²Na⁺.

-

-

Lysis and Detection:

-

Lyse the cells (e.g., with 0.1 M NaOH or a suitable lysis buffer).

-

Measure the intracellular radioactivity using a gamma counter or liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the ²²Na⁺ uptake to the protein concentration in each well.

-

Calculate the thiazide-sensitive ²²Na⁺ uptake by subtracting the uptake in the presence of a saturating concentration of HCTZ from the total uptake.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

This method utilizes a chloride-sensitive fluorescent protein, such as a yellow fluorescent protein (YFP) variant, to monitor changes in intracellular chloride concentration.[14][15]

Objective: To measure NCC-mediated chloride influx in real-time and assess its inhibition by this compound.

Methodology:

-

Cell Line:

-

Use a stable cell line (e.g., HEK293) co-expressing the Na-Cl cotransporter and a membrane-anchored, chloride-sensitive YFP.[14]

-

-

Assay Preparation:

-

Plate the cells in a multi-well format suitable for fluorescence microscopy or a plate reader.

-

Prior to the assay, replace the culture medium with a low-chloride buffer.

-

-

Fluorescence Measurement:

-

Initiate chloride influx by adding a buffer containing a high concentration of chloride.

-

Monitor the quenching of the YFP fluorescence over time using a fluorescence plate reader or microscope. The rate of fluorescence quenching is proportional to the rate of chloride influx.

-

-

Inhibition Assay:

-

Pre-incubate the cells with various concentrations of this compound before initiating chloride influx.

-

Measure the rate of fluorescence quenching in the presence of the inhibitor.

-

-

Data Analysis:

-

Calculate the initial rate of chloride influx from the slope of the fluorescence decay curve.

-

Determine the IC50 value of this compound from the dose-response curve.

-

Immunoblotting for NCC Phosphorylation

Studying the phosphorylation state of NCC is crucial for understanding its regulation. Immunoblotting with phospho-specific antibodies allows for the detection of activated NCC.

Objective: To assess the effect of this compound or other stimuli on the phosphorylation of the Na-Cl cotransporter.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cultured cells (e.g., mpkDCT or HEK293-NCC) with the desired compounds (e.g., kinase inhibitors, activators, or HCTZ).

-

Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software.

-

To normalize for protein loading, re-probe the membrane with an antibody against total NCC or a housekeeping protein (e.g., β-actin).

-

Conclusion

The in vitro characterization of this compound's diuretic effects is a multifaceted process that relies on a combination of biochemical and cell-based assays. By employing techniques such as radioligand binding, ion flux measurements, and immunoblotting for phosphorylated NCC, researchers can gain a comprehensive understanding of the drug's mechanism of action, potency, and the signaling pathways that modulate its target. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals in the field of diuretic drug discovery and development, facilitating the advancement of novel and improved therapies for hypertension and other related disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiological recording of electrically-evoked compound action potentials [protocols.io]

- 6. support.nanotempertech.com [support.nanotempertech.com]

- 7. Item - Western blot and densitometry showing phosphorylation of NCC and pNCC. - Public Library of Science - Figshare [plos.figshare.com]

- 8. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. support.nanotempertech.com [support.nanotempertech.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of a murine renal distal convoluted tubule cell line for the study of transcellular calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Three Novel Homozygous Mutations of the SLC12A3 Gene in a Gitelman Syndrome Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Cornerstone of Diuretic Therapy: A Technical Guide to the Structure-Activity Relationship of Hydrochlorothiazide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of hydrochlorothiazide and its analogs, a cornerstone class of diuretic agents. By understanding the intricate relationship between molecular structure and pharmacological activity, researchers can rationally design and develop novel diuretic candidates with improved potency, duration of action, and safety profiles. This guide provides a comprehensive overview of the key structural features governing diuretic efficacy, detailed experimental protocols for their evaluation, and a summary of available quantitative data.

Mechanism of Action: Targeting the Na+/Cl- Cotransporter

This compound and its analogs exert their diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2][3] The NCC is responsible for reabsorbing approximately 5-10% of filtered sodium. By blocking this transporter, thiazide diuretics increase the excretion of sodium and chloride ions in the urine, leading to an osmotic loss of water and a subsequent reduction in blood volume and blood pressure.[1][2][3]

Core Structure-Activity Relationships

The diuretic activity of this compound analogs is highly dependent on the substituents at various positions of the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. The key SAR principles are summarized below.

2.1. Essential Structural Features for Diuretic Activity:

-

Position 2: The nitrogen atom at position 2 (N-2) possesses the most acidic proton due to the electron-withdrawing effect of the adjacent sulfone group.[1] Alkyl substitution at this position can decrease polarity and increase the duration of action.

-

Position 3: Substitution at this position is a critical determinant of diuretic potency and duration of action. Introduction of a lipophilic group, such as a haloalkyl, aralkyl, or thioether, generally increases potency.[4] Saturation of the double bond between positions 3 and 4 to form the dihydro- derivative (as in this compound) increases diuretic potency by approximately 3- to 10-fold compared to the unsaturated parent compound (chlorothiazide).[4]

-

Position 6: An electron-withdrawing group at this position is essential for diuretic activity.[1] Chloro (Cl) or trifluoromethyl (CF3) groups are common substituents that confer high potency.[4] Electron-donating groups at this position significantly reduce or abolish activity.[1]

-

Position 7: A free sulfonamide (-SO2NH2) group at this position is crucial for diuretic activity.[1][4] Removal or replacement of this group leads to a loss of diuretic effect.[1]

Quantitative Data on Diuretic Potency

| Compound | Structure | Relative Antihypertensive Potency (Compared to this compound) | Reference |

| This compound | 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | 1 | [5] |

| Chlorthalidone | 2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide | 1.5 - 2 | [5] |

| Bendroflumethiazide | 3-benzyl-3,4-dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | ~10 | N/A |

| Indapamide | 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide | Varies | [6] |

Note: Relative potency can vary depending on the endpoint measured (e.g., blood pressure reduction, natriuresis) and the study design.

Experimental Protocols for Evaluation of Diuretic Activity

The in vivo evaluation of new this compound analogs is crucial for determining their diuretic potency and electrolyte excretion profile. The Lipschitz test is a widely used and standardized method for this purpose.

4.1. In Vivo Diuretic Activity Screening in Rats (Lipschitz Test)

Objective: To assess the diuretic, natriuretic, and kaliuretic activity of a test compound in a rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Metabolic cages designed for the separation and collection of urine and feces

-

Oral gavage needles

-

Standard laboratory animal diet and water

-

Test compound, vehicle (e.g., 0.5% carboxymethylcellulose), and a standard diuretic (e.g., this compound, furosemide)

-

Normal saline (0.9% NaCl)

-

Flame photometer or ion-selective electrodes for electrolyte analysis

-

Graduated cylinders for urine volume measurement

Procedure:

-

Animal Acclimatization: House the rats in the metabolic cages for at least 24 hours before the experiment to allow for adaptation and to minimize stress-induced variations in urine output. Provide free access to food and water during this period.

-

Fasting: Eighteen hours prior to the experiment, withhold food but continue to provide free access to water. This ensures a uniform gastrointestinal state among the animals.

-

Hydration: On the day of the experiment, administer normal saline (e.g., 25 mL/kg body weight) orally to all animals to ensure a uniform state of hydration and promote a baseline urine flow.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group):

-

Control Group: Receives the vehicle only.

-

Standard Group: Receives a known diuretic (e.g., this compound at a standard dose).

-

Test Groups: Receive the test compound at various doses.

-

-

Urine Collection: Immediately after dosing, place each rat back into its individual metabolic cage. Collect urine at specified time intervals (e.g., every hour for the first 5 hours and then a cumulative collection at 24 hours).

-

Urine Volume Measurement: Record the total volume of urine collected for each animal at each time point.

-

Electrolyte Analysis:

-

Centrifuge the collected urine samples to remove any particulate matter.

-

Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

-

Data Analysis:

-

Diuretic Index: Calculate as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

-

Lipschitz Value: Calculate as the ratio of the mean urine volume of the test group to the mean urine volume of the standard group. A value ≥ 1.0 indicates a positive diuretic effect, while a value ≥ 2.0 suggests potent diuretic activity.

-

Natriuretic and Kaliuretic Activity: Calculate the total amount of Na+ and K+ excreted by each animal (concentration × volume). Compare the electrolyte excretion in the test groups to the control and standard groups.

-

Na+/K+ Ratio: This ratio can provide an indication of the potassium-sparing or potassium-losing properties of the compound.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-established field that continues to guide the development of new diuretic agents. The key to diuretic potency lies in the specific substitution pattern around the benzothiadiazine nucleus, with positions 3, 6, and 7 being of paramount importance. By employing standardized in vivo screening protocols, researchers can effectively evaluate the diuretic and saluretic properties of novel analogs. Future research in this area may focus on the development of compounds with enhanced potency, longer duration of action, and a more favorable safety profile, particularly with respect to electrolyte balance. This technical guide provides a foundational understanding for professionals engaged in the discovery and development of the next generation of diuretic therapies.

References

- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. benchchem.com [benchchem.com]

- 3. SYNTHESIS AND DIURETIC ACTIVITY OF 3,3-SPIRO-SUBSTITUTED HYDROTHIAZIDES. | Semantic Scholar [semanticscholar.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Thiazide and Loop Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Odyssey of Hydrochlorothiazide: An In-depth Technical Guide to its Uptake and Efflux Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and efflux mechanisms governing the disposition of hydrochlorothiazide (HCTZ), a widely prescribed thiazide diuretic. Understanding these transport processes is critical for optimizing drug efficacy, predicting drug-drug interactions, and informing the development of novel therapeutic strategies. This document delves into the key transporters involved, presents quantitative kinetic data, outlines detailed experimental protocols, and visualizes the complex interplay of these systems.

Core Cellular Transport Mechanisms

The renal secretion of this compound is a multi-step process involving coordinated transport across the basolateral and apical membranes of renal proximal tubule cells. The primary uptake from the blood into the cells is mediated by members of the Solute Carrier (SLC) superfamily of transporters, while efflux into the tubular lumen is handled by ATP-binding cassette (ABC) transporters.

Cellular Uptake: A Multi-Transporter Affair

The basolateral uptake of this compound is a critical first step in its renal secretion and delivery to its site of action in the distal convoluted tubule. Several organic anion and cation transporters are implicated in this process.

Key Uptake Transporters: